Barnidipine hydrochloride [(+)-(3'S,4S)-3-(1'-benzyl-3'-pyrrolidinyl)-methyl-2,6-dimethyl-4-(m-nitrophenyl)- 1,4-dihydropyridine-3,5-dicarboxylate x HCl] is a dihydropyridine calcium antagonist (CaA). [] It is a single, optically pure enantiomer with a long duration of action. [] Barnidipine exhibits vasoselectivity and lacks negative inotropic activity. [] Due to its lipophilic nature, it provides sustained control of elevated blood pressure. []
Barnidipine was first synthesized and described in the late 20th century. The compound belongs to the class of calcium channel blockers, specifically the dihydropyridine subgroup. Its classification is significant in pharmacology, as it helps categorize the drug based on its mechanism of action and therapeutic use. Barnidipine's primary application is in the treatment of hypertension, making it an essential medication in cardiovascular therapy .
The synthesis of barnidipine involves several key steps, typically starting from readily available precursors. One notable method includes:
Alternative synthesis routes have also been explored, including methods that utilize 3-hydroxypropionitrile and ketene dimer as starting materials, which can yield barnidipine hydrochloride through a series of reactions involving various solvents and catalysts .
Barnidipine undergoes various chemical transformations during its synthesis:
Barnidipine acts primarily as a calcium channel blocker by inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
The pharmacokinetic profile shows that barnidipine maintains therapeutic levels over extended periods due to its long half-life, allowing for once-daily dosing .
Barnidipine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and quality control during manufacturing.
Barnidipine is primarily utilized in clinical settings for managing hypertension. Its long-lasting effects make it suitable for patients requiring stable blood pressure control without frequent dosing. Additionally, research continues into potential applications beyond hypertension treatment, including investigations into its effects on other cardiovascular conditions or as part of combination therapies for enhanced efficacy .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3